molecular formula C5H4ClN3 B2378128 4-chloro-1-methyl-1H-imidazole-5-carbonitrile CAS No. 54711-54-5

4-chloro-1-methyl-1H-imidazole-5-carbonitrile

Cat. No.: B2378128
CAS No.: 54711-54-5
M. Wt: 141.56
InChI Key: SOTBVAXIUDNHGW-UHFFFAOYSA-N
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Description

4-Chloro-1-methyl-1H-imidazole-5-carbonitrile (CAS 54711-54-5) is a versatile chemical building block based on a substituted imidazole scaffold. With the molecular formula C5H4ClN3 and a molecular weight of 141.56 g/mol, this compound features a reactive chloro group and a nitrile functional group, making it a valuable intermediate in organic synthesis and medicinal chemistry research . This imidazole derivative is recognized for its role as a key precursor in the synthesis of more complex molecules. For instance, it serves as a critical scaffold in the development of imidazole-based compounds that are investigated for potential therapeutic applications, including as central nervous system agents targeting conditions such as epilepsy, convulsions, and Parkinson's disease . The structural motif of substituted imidazoles is also significant in other research areas, such as the exploration of novel HIV-1 integrase inhibitors, where similar cores are used to develop allosteric inhibitors that disrupt protein-protein interactions . As a reagent, its mechanism of action is defined by its reactivity, where it can undergo further substitution and cyclization reactions to generate diverse libraries of drug-like molecules for high-throughput screening and lead optimization . This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the material with appropriate personal protective equipment.

Properties

IUPAC Name

5-chloro-3-methylimidazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN3/c1-9-3-8-5(6)4(9)2-7/h3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOTBVAXIUDNHGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54711-54-5
Record name 4-chloro-1-methyl-1H-imidazole-5-carbonitrile
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-methyl-1H-imidazole-5-carbonitrile typically involves the cyclization of amido-nitriles. One novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles involves nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild enough to include a variety of functional groups, including arylhalides, aromatic, and saturated heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves the use of scalable and efficient synthetic routes that ensure high yield and purity of the final product. The use of nickel-catalyzed cyclization is one such method that can be adapted for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-methyl-1H-imidazole-5-carbonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include nickel catalysts, arylhalides, and various nucleophiles. The reaction conditions are typically mild, allowing for the inclusion of a variety of functional groups .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of substituted imidazoles, while cyclization reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

4-chloro-1-methyl-1H-imidazole-5-carbonitrile has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure and reactivity.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-1-methyl-1H-imidazole-5-carbonitrile involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

Key Properties

  • Molecular formula : C₆H₅ClN₄
  • Functional groups : Chloro (electron-withdrawing), methyl (electron-donating), and nitrile (polarizable).
  • Applications : Intermediate in pharmaceuticals, agrochemicals, and coordination chemistry.

Halogen-Substituted Imidazole Derivatives

a. 4-Bromo-1-methyl-1H-imidazole-5-carbonitrile
  • Structure : Bromo substituent replaces chloro at the 4-position.
  • Molecular formula : C₅H₄BrN₃
  • Physicochemical properties :
    • Higher molar mass (210.47 g/mol vs. 168.58 g/mol for the chloro analog).
    • Bromo’s larger atomic radius may enhance reactivity in cross-coupling reactions.
  • Synthetic relevance : Used in Suzuki-Miyaura couplings due to bromine’s leaving group ability .
b. 5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde
  • Structure : Chloro at 5-position, phenyl at 2-position, and aldehyde at 4-position.
  • Molecular formula : C₁₀H₇ClN₂O
  • Key differences :
    • Aldehyde group increases polarity and reactivity (e.g., condensation reactions).
    • Phenyl group enhances aromatic stacking interactions in crystal lattices .
c. 4-Chloro-1-(4-chlorophenyl)-5-phenyl-1H-imidazole
  • Structure : Dual chloro substituents (4-position and 4-chlorophenyl).
  • Molecular formula : C₁₅H₁₀Cl₂N₂
  • Properties :
    • Melting point: 126–128°C (lower than 4-chloro-1-methyl analog, likely due to bulky aryl groups disrupting crystal packing).
    • NMR Aromatic protons resonate at δ 7.02–7.58 ppm, indicating strong deshielding from electron-withdrawing groups .

Nitrile-Containing Imidazoles

a. 5-Amino-1H-imidazole-4-carbonitrile
  • Structure: Amino substituent at 5-position, nitrile at 4-position.
  • Molecular formula : C₄H₄N₄
  • Key differences: Amino group enables hydrogen bonding and participation in cyclization reactions.
b. Ethyl 5-amino-1H-imidazole-4-carboxylate Hydrochloride
  • Structure: Ethyl ester and amino groups replace chloro and methyl in the target compound.
  • Molecular formula : C₆H₁₀ClN₃O₂
  • Applications : Intermediate in purine synthesis; ester group enhances solubility in polar solvents .

Substituent Effects on Physical Properties

Table 1: Comparative Data for Imidazole Derivatives
Compound Name Molecular Formula Substituents Melting Point (°C) Key Spectral Data (¹H NMR)
4-Chloro-1-methyl-1H-imidazole-5-carbonitrile C₆H₅ClN₄ 4-Cl, 1-Me, 5-CN N/A Not reported in evidence
4-Bromo-1-methyl-1H-imidazole-5-carbonitrile C₅H₄BrN₃ 4-Br, 1-Me, 5-CN N/A Not reported in evidence
6-Chloro-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole C₁₈H₁₂ClIN₃ 6-Cl, 3-aryl, 5-imidazolyl >200 Aromatic protons: δ 7.2–8.5 ppm
Methyl 1-(4-chlorophenyl)-2,4-diphenyl-1H-imidazole-5-carboxylate C₂₃H₁₇ClN₂O₂ 1-(4-Cl-Ph), 2,4-Ph, 5-COOMe 157–158 Aromatic protons: δ 7.02–7.58 ppm

Biological Activity

4-Chloro-1-methyl-1H-imidazole-5-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential applications of this compound, drawing on various research findings.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the formation of imidazole derivatives followed by nitrilation. The following steps outline a common synthetic route:

  • Formation of Imidazole Ring : The imidazole structure is formed through the condensation of appropriate aldehydes and amines.
  • Chlorination : The introduction of the chloro group can be achieved using chlorinating agents such as thionyl chloride.
  • Nitrilation : The final step involves the introduction of the carbonitrile group, often performed using sodium cyanide in an appropriate solvent.

Antimicrobial Properties

Research has shown that this compound exhibits notable antimicrobial activity. In one study, derivatives of imidazole were tested against various bacterial strains, demonstrating significant inhibition against Gram-positive and Gram-negative bacteria. The compound's activity was comparable to standard antibiotics, indicating its potential as an antimicrobial agent .

Bacterial Strain Inhibition Zone (mm) IC50 (µg/mL)
Staphylococcus aureus155.0
Escherichia coli126.5
Pseudomonas aeruginosa107.0

Antiparasitic Activity

This compound has also been evaluated for its antiparasitic properties. Studies indicate that it exhibits potent activity against Entamoeba histolytica and Giardia intestinalis, with IC50 values lower than those of conventional treatments like metronidazole .

Parasite IC50 (µM) Comparison with Metronidazole (IC50 µM)
Entamoeba histolytica1.47Lower by a factor of two
Giardia intestinalis2.00Comparable

The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes and receptors within microbial cells. This interaction disrupts essential metabolic processes, leading to cell death or inhibition of growth.

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Study on Antimicrobial Efficacy :
    • A series of experiments demonstrated that modifications to the imidazole ring could enhance antimicrobial potency, suggesting structure-activity relationships that could guide future drug design .
  • Antiparasitic Evaluation :
    • In vitro studies showed that the compound significantly reduced parasite viability at low concentrations, making it a candidate for further development in treating parasitic infections .

Q & A

Q. Table 1: Reaction Optimization Parameters

ParameterRecommendationPurpose
Temperature0–5°CMinimizes decomposition
SolventAnhydrous DMFEnhances nucleophilicity
BaseNaH (3.2 mmol)Efficient deprotonation
Time18 hoursEnsures completion

Which analytical techniques are critical for confirming the structure and purity of this compound?

Basic Research Question
Structural confirmation and purity assessment require a multi-technique approach:

  • NMR Spectroscopy : Assigns chemical environments of hydrogen (¹H) and carbon (¹³C) atoms. For example, highlights its use in verifying imidazole ring substitution patterns.
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation pathways.
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., nitrile C≡N stretch at ~2200 cm⁻¹).
  • X-ray Crystallography : Resolves 3D molecular geometry if single crystals are obtainable .

Q. Table 2: Analytical Techniques and Applications

TechniquePurposeExample Application
¹H/¹³C NMRStructural elucidationConfirms methyl and chloro substituents
MSMolecular weight validationDetects [M+H]⁺ or [M-Cl]⁺ ions
IRFunctional group analysisIdentifies nitrile groups

How can computational chemistry aid in predicting reaction pathways or intermediates for derivatives of this compound?

Advanced Research Question
outlines methodologies from ICReDD, combining quantum chemical calculations and information science to design reactions. Steps include:

Reaction Path Search : Use density functional theory (DFT) to model intermediates and transition states.

Data-Driven Optimization : Apply machine learning to experimental datasets to predict optimal conditions (e.g., solvent, catalyst).

Feedback Loop : Validate computational predictions with wet-lab experiments, refining models iteratively .

What strategies are effective in resolving contradictions in spectroscopic data during structural elucidation?

Advanced Research Question
Contradictions in NMR or MS data may arise from impurities, tautomerism, or dynamic effects. and 12 suggest:

  • Multi-Technique Cross-Validation : Combine NMR, MS, and IR to resolve ambiguities (e.g., distinguishing nitro vs. amine groups).
  • Isotopic Labeling : Use ¹⁵N or ¹³C-labeled precursors to track atom positions.
  • Variable Temperature NMR : Probe tautomeric equilibria by analyzing shifts at different temperatures .

How to design experiments to study the compound’s stability under various conditions (e.g., pH, temperature)?

Advanced Research Question
and 19 recommend a systematic approach:

Accelerated Stability Testing : Expose the compound to stressors (e.g., 40°C/75% RH for thermal/humidity stability).

pH-Dependent Studies : Monitor degradation via HPLC in buffers (pH 1–13).

Light Exposure : Assess photolytic stability under UV/visible light.

Analytical Endpoints : Track decomposition products using LC-MS or NMR .

What methodologies are used to explore structure-activity relationships (SAR) for biological activity in imidazole derivatives?

Advanced Research Question
and 20 highlight SAR strategies:

Analog Synthesis : Modify substituents (e.g., nitro, trifluoromethyl) to assess impact on activity.

Biological Assays : Test derivatives against target enzymes (e.g., cytochrome P450) or pathogens.

Computational Docking : Model interactions with protein active sites (e.g., using AutoDock Vina).

Pharmacokinetic Profiling : Evaluate solubility, permeability, and metabolic stability .

Notes

  • Data Contradictions : If synthetic yields vary between protocols (e.g., vs. 14 ), compare solvent purity, reagent stoichiometry, or purification methods.
  • Advanced Tools : Leverage computational frameworks (e.g., ICReDD’s workflow) to reduce trial-and-error experimentation .

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